molecular formula C19H24N2O3 B3851397 ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate

ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate

Cat. No. B3851397
M. Wt: 328.4 g/mol
InChI Key: CSGQWABXLLXEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate, commonly known as Mepiprazole, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and mental health. Mepiprazole is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it an interesting candidate for the treatment of various neurological disorders.

Mechanism of Action

Mepiprazole is a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By blocking the activity of this receptor, Mepiprazole can modulate the levels of serotonin in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
Mepiprazole has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve motor function in animal models of Parkinson's disease. Mepiprazole has been shown to modulate the levels of serotonin in the brain, which can lead to changes in mood and behavior. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of motor function.

Advantages and Limitations for Lab Experiments

Mepiprazole has several advantages for use in lab experiments. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. Mepiprazole is also relatively easy to synthesize, making it a viable option for large-scale production. However, Mepiprazole has some limitations for use in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, Mepiprazole has some potential side effects, such as sedation and hypotension, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on Mepiprazole. One area of interest is the development of more potent and selective antagonists of the serotonin 5-HT1A receptor. Another area of interest is the investigation of the potential therapeutic applications of Mepiprazole in various neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, the development of new formulations of Mepiprazole that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.

Scientific Research Applications

Mepiprazole has been extensively studied for its potential applications in the field of neuroscience and mental health. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Mepiprazole has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.

properties

IUPAC Name

ethyl 4-[(4-methoxynaphthalen-1-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-24-19(22)21-12-10-20(11-13-21)14-15-8-9-18(23-2)17-7-5-4-6-16(15)17/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQWABXLLXEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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